molecular formula C12H11NO2 B7511431 5-methyl-N-phenylfuran-2-carboxamide

5-methyl-N-phenylfuran-2-carboxamide

Cat. No.: B7511431
M. Wt: 201.22 g/mol
InChI Key: FXYWRZAQXKOTLA-UHFFFAOYSA-N
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Description

5-methyl-N-phenylfuran-2-carboxamide is a chemical compound built on a furan carboxamide scaffold, a structure of significant interest in medicinal chemistry and antimicrobial research . While specific biological data for this exact compound is not widely published in the searched literature, the furan-2-carboxamide core is a recognized pharmacophore. Research on closely related analogs demonstrates that this class of compounds exhibits a range of valuable biological activities. For instance, various furan-2-carboxamide derivatives have been specifically designed and synthesized as potent inhibitors of human Sirtuin 2 (SIRT2), a promising target for cancers and neurodegenerative diseases . Furthermore, structural analogs have been explored for their antimicrobial properties, with some furan-3-carboxamides showing significant in vitro activity against a panel of microorganisms including fungi and bacteria . Another key area of research for furan-carboxamides is their potential as anti-biofilm agents. Recent studies have designed diversity-oriented libraries of furan-2-carboxamides to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa , suggesting a role in disrupting quorum sensing . The presence of the 5-methyl group and the N-phenyl substitution in this particular compound makes it a valuable intermediate for structure-activity relationship (SAR) studies, allowing researchers to probe the binding pockets of biological targets and optimize potency and selectivity . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-N-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-7-8-11(15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYWRZAQXKOTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Preparation

5-Methylfuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to generate the corresponding acid chloride. Reactions typically proceed at 0–25°C in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), achieving >90% conversion.

Amide Bond Formation

The acid chloride is subsequently reacted with aniline in a polar aprotic solvent (e.g., DCM or acetonitrile) with a stoichiometric base to neutralize HCl byproducts. Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used, with yields ranging from 75% to 88%.

Table 1: Representative Conditions for Classical Amide Synthesis

Acid ChlorideAmineSolventBaseTemperatureYield (%)
5-Methylfuran-2-COClAnilineDCMEt₃N0°C → 25°C85
5-Methylfuran-2-COClAnilineMeCNDIPEA25°C88

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating reaction kinetics and improving yields. A notable protocol involves one-pot synthesis from 5-methylfuran-2-carboxylic acid and aniline using coupling agents such as HATU or EDCI/HOBt under microwave conditions.

Reaction Optimization

In a representative procedure, 5-methylfuran-2-carboxylic acid (1.0 equiv), aniline (1.2 equiv), and HATU (1.5 equiv) are dissolved in dimethylformamide (DMF). The mixture is irradiated at 120°C for 15–20 minutes, achieving yields of 92–95%. Microwave conditions reduce side reactions, such as furan ring decomposition, observed in conventional heating.

Table 2: Microwave vs. Conventional Heating

MethodTemperatureTime (min)Yield (%)Purity (%)
Microwave120°C159599.2
Conventional Reflux120°C1807895.4

Boron-Mediated Direct Amidation

Direct amidation bypasses the need for acid chloride intermediates, offering a greener alternative. Boron reagents, such as B(OCH₂CF₃)₃, catalyze the reaction between 5-methylfuran-2-carboxylic acid and aniline in acetonitrile at 80°C.

Mechanistic Insights

The boron ester activates the carboxylic acid by forming a mixed anhydride, which undergoes nucleophilic attack by the amine. This method avoids moisture-sensitive steps and achieves yields of 82–87% with equimolar reactants.

Substrate Scope

Primary and secondary amines exhibit compatibility, though electron-deficient anilines require extended reaction times (24–36 hours). Steric hindrance at the amine’s ortho position reduces yields to 65–70%.

Suzuki Cross-Coupling Approaches

Suzuki-Miyaura coupling enables modular construction of the furan core. A two-step strategy involves:

  • Coupling 5-bromo-2-methylfuran with phenylboronic acid to form 5-methyl-2-phenylfuran.

  • Oxidizing the methyl group to a carboxylic acid, followed by amidation.

Coupling Reaction

Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a MeCN/H₂O solvent system, the Suzuki reaction proceeds at 60°C for 1 hour, yielding 89–93% of the biaryl intermediate.

Oxidation and Amidation

The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by standard amide coupling with aniline. Overall yields for the sequence range from 68% to 75%.

Green Chemistry and Solvent Optimization

Bio-derived solvents like Cyrene (dihydrolevoglucosenone) have been evaluated for amide synthesis. In a comparative study, Cyrene outperformed traditional solvents in molar efficiency and reduced waste generation.

Table 3: Solvent Performance Metrics

SolventReaction Yield (%)Molar EfficiencyE-Factor
Cyrene880.742.1
DCM850.525.8
MeCN870.614.3

Comparative Analysis of Methods

Yield and Efficiency

  • Microwave-assisted synthesis offers the highest yields (95%) and shortest reaction times.

  • Boron-mediated amidation provides an eco-friendly profile but requires stoichiometric boron reagents.

  • Suzuki cross-coupling is ideal for structural diversification but involves multiple steps.

Environmental Impact

Methods using green solvents (Cyrene) or catalysts (Pd nanoparticles) align with sustainable chemistry principles, reducing hazardous waste by 40–60% compared to classical routes .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-N-phenylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methylfuran-2-carboxamide
  • N-phenylfuran-2-carboxamide
  • 5-methyl-N-phenylthiophene-2-carboxamide

Comparison

Compared to similar compounds, 5-methyl-N-phenylfuran-2-carboxamide exhibits unique properties due to the presence of both the methyl and phenyl groups on the furan ring. These substituents can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and analytical methods for 5-methyl-N-phenylfuran-2-carboxamide?

  • Synthesis : The compound can be synthesized via multi-step reactions, typically involving coupling of furan-2-carboxylic acid derivatives with substituted anilines. Key steps include:

  • Activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride intermediate).
  • Amide bond formation with N-phenylamine under reflux conditions in aprotic solvents (e.g., dichloromethane or tetrahydrofuran) .
  • Optimization of temperature (e.g., 60–80°C) and reaction time (12–24 hours) to maximize yield .
    • Analytical Methods :
  • HPLC : To monitor reaction progress and purity (>95% purity threshold) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., furan ring protons at δ 6.3–7.2 ppm, amide carbonyl at ~δ 165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation .

Q. What safety precautions are critical during handling?

  • While specific data for 5-methyl-N-phenylfuran-2-carboxamide is limited, analogous furan-carboxamides exhibit hazards such as skin/eye irritation (GHS Category 2) and respiratory sensitization. Recommended precautions:

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Work under fume hoods to avoid aerosol inhalation .
  • Store in airtight containers away from oxidizing agents .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .
  • Stability : Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C) over 24–72 hours to assess degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

  • Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, acetonitrile) vs. non-polar solvents (toluene) for amide formation .
  • Continuous Flow Chemistry : Reduces side reactions and improves reproducibility in industrial-scale synthesis .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Structural Modifications :

  • Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃ to enhance electrophilicity) .
  • Replace the methyl group on the furan ring with halogens to probe steric effects .
    • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., COX-2 or kinase targets) to correlate structural changes with activity .

Q. How can computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., docking scores < -7.0 kcal/mol suggest strong affinity) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability in physiological conditions .

Q. What purification challenges arise, and how are they resolved?

  • Challenge : Co-elution of byproducts during column chromatography.
  • Solution : Use gradient elution (e.g., 5–50% ethyl acetate in hexane) or recrystallization from chloroform/methanol (1:10 v/v) .

Q. How to resolve contradictions in biological activity data?

  • Case Study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no effect:

  • Replicate assays using standardized cell lines (e.g., MCF-7 vs. HEK293 controls).
  • Verify compound integrity post-assay via LC-MS to rule out degradation .

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